molecular formula C9H10ClNO B1525117 1-Benzofuran-3-ylmethanamine hydrochloride CAS No. 1306606-28-9

1-Benzofuran-3-ylmethanamine hydrochloride

Cat. No.: B1525117
CAS No.: 1306606-28-9
M. Wt: 183.63 g/mol
InChI Key: SDEODOADMLZOAJ-UHFFFAOYSA-N
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Description

1-Benzofuran-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H9NO·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-3-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-3-carboxylic acid with ammonia in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4), followed by hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

1-Benzofuran-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound to its amine form.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: LiAlH4

  • Substitution: Various nucleophiles and solvents

Major Products Formed:

  • Oxidation: 1-benzofuran-3-carboxylic acid

  • Reduction: 1-benzofuran-3-ylmethanamine

  • Substitution: Various substituted benzofurans

Scientific Research Applications

1-Benzofuran-3-ylmethanamine hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

1-Benzofuran-3-ylmethanamine hydrochloride is similar to other benzofuran derivatives, such as 2-benzofuran-3-ylmethanamine and 4-benzofuran-3-ylmethanamine. it is unique in its chemical structure and potential applications. The differences in the position of the amino group on the benzofuran ring lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Benzofuran-3-ylmethanamine

  • 4-Benzofuran-3-ylmethanamine

Properties

IUPAC Name

1-benzofuran-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEODOADMLZOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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